N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Overview
Description
ZM 306416 hydrochloride is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase. It is also known to inhibit epidermal growth factor receptor (EGFR) with high efficacy. The compound has shown significant antiproliferative effects in various in vitro and in vivo studies, making it a valuable tool in scientific research, particularly in the fields of oncology and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZM 306416 hydrochloride involves multiple steps, starting from the appropriate quinazoline derivatives. The key steps include:
Formation of the quinazoline core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Substitution reactions: Introduction of the chloro and fluoro substituents on the phenyl ring is carried out using appropriate halogenating agents.
Methoxylation: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt, which enhances the solubility and stability of the compound
Industrial Production Methods
Industrial production of ZM 306416 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization, chromatography, and solvent extraction to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
ZM 306416 hydrochloride primarily undergoes:
Substitution reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and reduction: The quinazoline core can undergo redox reactions under specific conditions.
Hydrolysis: The hydrochloride salt can hydrolyze under acidic or basic conditions
Common Reagents and Conditions
Halogenating agents: For substitution reactions.
Oxidizing and reducing agents: Such as hydrogen peroxide or sodium borohydride for redox reactions.
Acids and bases: For hydrolysis reactions
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific research applications .
Scientific Research Applications
ZM 306416 hydrochloride has a wide range of applications in scientific research:
Oncology: It is used to study the inhibition of VEGFR and EGFR in cancer cells, providing insights into tumor growth and metastasis.
Angiogenesis: The compound is valuable in research focused on the formation of new blood vessels, which is crucial in both cancer and cardiovascular diseases.
Drug discovery: ZM 306416 hydrochloride serves as a lead compound for developing new inhibitors targeting VEGFR and EGFR.
Cell signaling: It is used to investigate the pathways involved in cell proliferation, survival, and apoptosis
Mechanism of Action
ZM 306416 hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include:
VEGFR: Inhibition of VEGFR disrupts angiogenesis, reducing the supply of nutrients and oxygen to tumors.
EGFR: Inhibition of EGFR prevents the activation of pathways involved in cell growth and division
Comparison with Similar Compounds
Similar Compounds
ZM 323881 hydrochloride: Another VEGFR inhibitor with similar properties but different potency and selectivity.
Gefitinib: An EGFR inhibitor used in cancer therapy, with a different chemical structure and mechanism of action.
Erlotinib: Another EGFR inhibitor with clinical applications in non-small cell lung cancer
Uniqueness
ZM 306416 hydrochloride is unique due to its dual inhibition of both VEGFR and EGFR, making it a versatile tool in cancer research. Its high potency and selectivity for these receptors distinguish it from other inhibitors .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXIROMWPQVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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